molecular formula C24H25NO B095526 (1-Benzylpyrrolidin-2-yl)diphenylmethanol CAS No. 16226-60-1

(1-Benzylpyrrolidin-2-yl)diphenylmethanol

Cat. No. B095526
CAS RN: 16226-60-1
M. Wt: 343.5 g/mol
InChI Key: AZOXPIPWRDWNBA-UHFFFAOYSA-N
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Description

“(1-Benzylpyrrolidin-2-yl)diphenylmethanol” is a chemical compound with the molecular formula C24H25NO . It has an average mass of 343.461 Da and a monoisotopic mass of 343.193604 Da .


Molecular Structure Analysis

The molecular structure of “(1-Benzylpyrrolidin-2-yl)diphenylmethanol” consists of a benzylpyrrolidin-2-yl group attached to a diphenylmethanol group .


Physical And Chemical Properties Analysis

“(1-Benzylpyrrolidin-2-yl)diphenylmethanol” is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require further investigation.

Scientific Research Applications

  • Catalytic Asymmetric Synthesis : This compound has been evaluated as a promotor in the asymmetric additions of phenylacetylene to ketones, preparing chiral propargylic alcohols with good yields and moderate enantioselectivities. The addition of certain catalysts can significantly improve enantioselectivity of these reactions (Ding et al., 2006).

  • Enantioselective Catalysis : Its derivatives have been used in asymmetric, catalytic sulfur ylide-mediated epoxidation, demonstrating high enantioselectivity in several cases (Wu, Chang, & Chein, 2013).

  • Chiral Catalysis in Organic Reactions : It serves as a chiral catalyst in various organic reactions, such as the enantioselective additions of organozinc reagents to aldehydes, yielding sec-alcohols with high enantiomeric excesses (Soai & Shibata, 1997).

  • Synthesis of Chiral Diamines : It has been used in the synthesis of chiral diazaborolidine catalysts, which are employed in the enantioselective reduction of prochiral ketones (Olivares‐Romero & Juaristi, 2008).

  • Formation of Optically Active Polymers : The compound has been used in the synthesis of optically active polymers, particularly in studies related to the anionic polymerization and reversible stereomutation of these polymers (Okamoto et al., 1991).

  • Development of Novel Ligands for Catalysis : It forms part of the structure of novel ligands used in catalytic reactions. These ligands have been effective in the enantioselective addition of nucleophiles to aromatic aldehydes (Lee & Chen, 2005).

  • Application in Molecular Aggregation Studies : It has also been studied for its role in the self-aggregation of aromatic molecules in the synthesis of nanoporous aluminophosphates, providing insights into the structure-directing effects in these processes (Gómez-Hortigüela et al., 2009).

Safety And Hazards

Safety data indicates that “(1-Benzylpyrrolidin-2-yl)diphenylmethanol” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray (P261) and to rinse cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

(1-benzylpyrrolidin-2-yl)-diphenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO/c26-24(21-13-6-2-7-14-21,22-15-8-3-9-16-22)23-17-10-18-25(23)19-20-11-4-1-5-12-20/h1-9,11-16,23,26H,10,17-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOXPIPWRDWNBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30276832
Record name (1-Benzylpyrrolidin-2-yl)diphenylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzylpyrrolidin-2-yl)diphenylmethanol

CAS RN

16226-60-1
Record name (1-Benzylpyrrolidin-2-yl)diphenylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
J Ding, ZX Shen, XQ Luo, WY Chen… - Chinese Journal of …, 2006 - Wiley Online Library
(S)‐(1‐Benzylpyrrolidin‐2‐yl)diphenylmethanol and cinchonine were evaluated as promotors in the asymmetric additions of phenylacetylene to ketones, in order to prepare chiral …
Number of citations: 8 onlinelibrary.wiley.com
X Feng - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 170642‐56‐5 ] C 24 H 25 NO 2 (MW 359.46) InChI = 1S/C24H25NO2/c26‐24(21‐13‐6‐2‐7‐14‐21,22‐15‐8‐3‐9‐16‐22)23‐17‐10‐18‐25(23,27)19‐20‐11‐4‐1‐5‐12‐20/h1‐9,11‐16,…
Number of citations: 0 onlinelibrary.wiley.com
L Liu, J Sun, N Liu, W Chang, J Li - Tetrahedron: Asymmetry, 2007 - Elsevier
An asymmetric allylation of aldehydes with the allyltin tribromide was achieved using the l-proline derivative as a chiral promoter in dichloromethane in the presence of a Lewis base. …
Number of citations: 25 www.sciencedirect.com
N Hosoda, H Kamito, M Takano, Y Takebe… - Tetrahedron, 2013 - Elsevier
Chiral diamines, 2-(anilinophenylmethyl)pyrrolidines and 2-(anilinodiphenylmethyl)pyrrolidine, were prepared from N-(tert-butoxycarbonyl)pyrrolidine or (S)-proline as a starting material…
Number of citations: 23 www.sciencedirect.com
R Almansa, D Guijarro, M Yus - Tetrahedron: Asymmetry, 2007 - Elsevier
Several β-aminoalcohols with the prolinol framework are shown to be very efficient catalysts for the enantioselective addition of dialkylzinc reagents to N-(diphenylphosphinoyl)imines. …
Number of citations: 39 www.sciencedirect.com
R Sunnapu, SN Banoth, R RS, A Thomas… - The Journal of …, 2020 - ACS Publications
The first stereoselective total synthesis of (−)-(2S,4R)-3′-methoxy citreochlorol and (−)-(2S,4S)-3′-methoxy citreochlorol is demonstrated. A proline-based imidazolidinone was …
Number of citations: 6 pubs.acs.org
M Watanabe, K Soai - Journal of the Chemical Society, Perkin …, 1994 - pubs.rsc.org
N-Butylnorephedrine supported on polystyrene resin via a six-methylene spacer catalyses the enantioselective addition of diethylzinc to both aromatic and aliphatic aldehydes, …
Number of citations: 77 pubs.rsc.org
OV Maltsev, AS Kucherenko, AL Chimishkyan… - Tetrahedron …, 2010 - Elsevier
Chiral ionic liquids bearing α,α-diarylprolinol units were synthesized and applied for the first time as organocatalysts for the domino reaction between α,β-enals and N-protected …
Number of citations: 65 www.sciencedirect.com
J Hassan - 2014 - ueaeprints.uea.ac.uk
The synthesis of quaternary carbon centres is a challenging task in organic chemistry, and this is believed to be due to the significant amount of ‘steric crowding’ involved in the creation …
Number of citations: 3 ueaeprints.uea.ac.uk
NR Jayasuriya - 2007 - search.proquest.com
The in situ hydrozirconation-transmetalation-aldehyde addition process is a convenient method for the generation of allylic alcohols. Ongoing research has focused on enhancing the …
Number of citations: 5 search.proquest.com

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